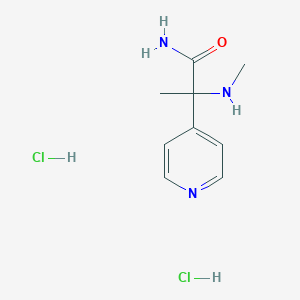

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)-2-pyridin-4-ylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-9(11-2,8(10)13)7-3-5-12-6-4-7;;/h3-6,11H,1-2H3,(H2,10,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBYSOHVPDILJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)(C(=O)N)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Carbodiimide or HATU-Mediated Reactions

One widely used method for amide bond formation involves activation of the carboxylic acid with coupling reagents such as EDC hydrochloride/HOBt or HATU in the presence of a base (e.g., DIPEA) followed by reaction with methylamine or methylamino derivatives.

-

- Acid component: 2-(pyridin-4-yl)propanoic acid or its derivatives.

- Coupling reagents: EDC·HCl, HOBt, or HATU.

- Base: DIPEA or triethylamine.

- Solvent: DMF or dioxane.

- Temperature: Room temperature to mild heating.

- Reaction time: Overnight to 24 hours.

-

- High yields of the amide intermediate.

- Minimal racemization or side reactions reported.

This method is supported by multiple studies on related amide syntheses and was applied in the synthesis of pyridine-containing amides with good efficiency.

Direct Amidation Using Acid Chlorides

An alternative approach involves converting the acid to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with methylamine.

-

- Conversion of acid to acid chloride with SOCl2 in methanol or dichloromethane.

- Reaction with methylamine in anhydrous conditions.

- Temperature control to avoid side reactions.

-

- Rapid reaction.

- High purity product after workup.

-

- Requires handling of corrosive reagents.

- Potential for overreaction or decomposition.

This method is classical and often used for small-scale synthesis.

Reductive Amination Route

In some cases, the methylamino group is introduced via reductive amination of the corresponding ketone or aldehyde precursor with methylamine, followed by amide formation.

-

- Starting from 2-(pyridin-4-yl)propanal or ketone.

- Reaction with methylamine and a reducing agent such as sodium cyanoborohydride.

- Subsequent oxidation or amidation steps as needed.

-

- This method allows introduction of the methylamino group at an earlier stage.

- Requires careful control of reduction conditions to avoid over-reduction.

Though less common for this exact compound, related synthetic routes have been reported in literature.

Salt Formation to Obtain Dihydrochloride

The free base amide is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

-

- Dissolve the amide in minimal solvent.

- Add HCl gas or concentrated HCl solution dropwise.

- Precipitation of dihydrochloride salt.

- Filtration and drying under vacuum.

-

- Stable, crystalline dihydrochloride salt.

- Improved solubility and handling properties.

This step is standard for amine-containing compounds to improve pharmaceutical applicability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide/HATU Coupling | EDC·HCl/HOBt or HATU, DIPEA, DMF, rt | 70–92 | Mild conditions, high yield | Requires coupling reagents |

| Acid Chloride Method | SOCl2, methylamine, low temp, inert solvent | 65–85 | Fast reaction | Corrosive reagents, sensitive |

| Reductive Amination | Methylamine, NaBH3CN, aldehyde precursor | 50–75 | Introduces methylamino early | Multi-step, careful control |

| Salt Formation | HCl in EtOH or ether | ~95 | Produces stable salt | Requires acid handling |

Research Findings and Optimization Notes

- Yield Optimization: Using HATU as a coupling reagent often results in higher yields and fewer side products compared to carbodiimide methods.

- Purity: Purification by recrystallization from solvents like cyclohexane/ethyl acetate or by flash chromatography is effective.

- Stereochemistry: No significant racemization observed under mild coupling conditions; however, basic or high-temperature conditions can cause epimerization.

- Scalability: The acid chloride method is scalable but requires careful control of moisture and temperature.

- Environmental and Safety Considerations: Carbodiimide coupling avoids use of corrosive reagents but produces urea byproducts; acid chloride method involves hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemical Synthesis

- Reagent in Organic Chemistry : 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride serves as a versatile reagent in various organic synthesis processes. It is used to produce more complex molecules through reactions such as oxidation, reduction, and substitution.

Biological Studies

- Pharmacological Research : The compound has been investigated for its effects on cellular processes, particularly in studies related to enzyme inhibition and receptor modulation. Its ability to bind to specific molecular targets makes it valuable in drug discovery and development.

- Cellular Mechanisms : Research indicates that the compound can influence signaling pathways by interacting with enzymes or receptors, thereby modulating biological activity.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized for synthesizing specialty chemicals and materials that have applications in pharmaceuticals, agrochemicals, and other chemical industries.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in metabolic pathways demonstrated that the compound effectively reduced enzyme activity by binding to the active site. This finding suggests potential applications in managing metabolic disorders.

Case Study 2: Receptor Modulation

In another research project, the compound was tested for its ability to modulate neurotransmitter receptors. Results indicated that it could enhance or inhibit receptor activity depending on concentration, highlighting its potential as a therapeutic agent for neurological conditions.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key features, such as pyridine rings and amine/amide substituents, but differ in substitution patterns and pharmacological activity. Below is a detailed comparison:

Structural and Functional Analogues

*Similarity scores derived from structural alignment algorithms ().

Biological Activity

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects in various biological systems, and relevant research findings.

The compound primarily interacts with specific enzymes and proteins, influencing various biochemical pathways. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions with target biomolecules, which can lead to modulation of enzyme activity and gene expression.

Key Targets:

- Collagen Prolyl-4-Hydroxylase: Inhibits collagen synthesis, which is crucial for tissue remodeling and fibrosis .

- Polo-like Kinase 1 (Plk1): Exhibits potential as an anticancer agent by targeting this mitotic-specific kinase .

Anticancer Activity

Research has indicated that 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride may possess anticancer properties through its inhibition of Plk1. This kinase is often overexpressed in various cancers, making it a viable target for therapeutic intervention.

Case Study:

In a study evaluating several compounds for their efficacy against Plk1, the compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Activity

The compound has also shown promising antibacterial and antifungal properties. It was tested against several bacterial strains including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

This data indicates that the compound could be effective in treating infections caused by these pathogens .

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling: Modulates the activity of kinases and phosphatases, altering phosphorylation states of proteins involved in signaling pathways.

- Gene Expression: Interacts with transcription factors, impacting their ability to bind to DNA and regulate gene expression .

Dosage Effects

The biological effects of the compound vary with dosage:

- Low Doses: Primarily modulate enzyme activity with minimal toxicity.

- High Doses: Can induce oxidative stress and cellular damage, highlighting the need for careful dosage optimization in therapeutic applications .

Q & A

Q. What strategies resolve chiral centers in this compound during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.